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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B121737

This guide provides a comprehensive assessment of the genotoxicity of the anthraquinone dye,
Disperse Violet 1, in comparison to other structurally related and commonly used disperse
dyes: Disperse Red 1, Disperse Orange 1, and Disperse Red 13. The information is intended
for researchers, scientists, and drug development professionals to facilitate informed decisions
regarding the use and potential risks associated with these compounds.

Comparative Genotoxicity Data

The genotoxic potential of a substance refers to its ability to damage the genetic material
(DNA) of cells, which can lead to mutations and potentially cancer. Several standardized
assays are used to evaluate the genotoxicity of chemicals. The following tables summarize the
available quantitative and qualitative data for Disperse Violet 1 and its alternatives from key
genotoxicity studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

The Ames test is a widely used method to assess the mutagenic potential of a chemical by
measuring its ability to induce mutations in different strains of the bacterium Salmonella
typhimurium.
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Dye

S.
typhimurium
Strains

Metabolic
Activation (S9)

Result

Quantitative
Data
(Revertant
Colonies)

Disperse Violet 1

TA98, TA100,
TA1535, TA1537

With and Without

Conflicting
Results[1]

Not consistently
reported in public
literature. Some
studies show
positive results,
particularly in
strain TA1537,
while others are

negative.

Disperse Red 1

TA98, TA100

With

Positive[2]

Specific revertant
colony counts
are not
consistently
reported, but
studies confirm

mutagenicity.

Disperse Orange
1

TA98, YG1041

Not Specified

Positive[3][4][5]

Induces
frameshift

mutations.

Disperse Red 13

TA98, YG1041

Without

Positive[6]

Induces
frameshift

mutations.

Table 2: In Vitro Micronucleus Test Results

The in vitro micronucleus test assesses chromosomal damage by detecting the formation of

small, secondary nuclei (micronuclei) in cultured cells.
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BENGHE

Frequency of

Dye Cell Type Concentration  Result Micronucleate
d Cells
Specific
) ) - - Positive in some guantitative data
Disperse Violet 1 ~ Not Specified Not Specified o ) ]
in vitro studies[1]  not readily
available.
Dose-dependent
Human increase. At 0.2
Disperse Red 1 Lymphocytes & 0.2-2.0 pg/mL Positive[2][7] pg/mL, ~100% of
HepG2 cells control in
lymphocytes.
Dose-dependent
) Human increase. At 0.2
Disperse Orange »
1 Lymphocytes & 0.2-2.0 pg/mL Positive[3][7] pg/mL, ~100% of
HepG2 cells control in
lymphocytes.
Increased
) Human - - chromosomal
Disperse Red 13 Not Specified Positive[6]
Lymphocytes damage
observed.

Table 3: In Vivo Genotoxicity Test Results

In vivo tests are conducted in living organisms to assess the genotoxic effects of a substance in

a whole biological system.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_028.pdf
https://www.benchchem.com/pdf/Evaluating_the_Genotoxicity_of_Disperse_Red_1_A_Comparative_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/19442572/
https://www.researchgate.net/publication/24427655_The_azo_dyes_Disperse_Red_1_and_Disperse_Orange_1_increase_the_micronuclei_frequencies_in_human_lymphocytes_and_in_HepG2_cells
https://pubmed.ncbi.nlm.nih.gov/19442572/
https://pubmed.ncbi.nlm.nih.gov/26247324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Dye

Assay

Animal
Model

Dose

Target
) Result
Tissue

Quantitati
ve Data

Disperse
Violet 1

Micronucle
us &
Comet

Assay

Not

Specified

Not
Specified

Not Negative in

Specified vivo[1]

The SCCS
opinion
states that
in vivo
tests did
not confirm
the in vitro
positive
results, but
specific
data is not

provided.

Disperse
Red 1

Micronucle

us Assay

Mouse

0.5&50
mg/kg bw

Bone N
Positive[8]
Marrow

Increased
frequency
of
micronucle
ated
polychrom
atic
erythrocyte
S.

Disperse
Red 1

Comet

Assay

Mouse

0.005
mg/kg bw

Liver Positive[8]

Increased
primary
DNA

damage.

Disperse
Red 1

Comet

Assay

Mouse

100 & 500
mg/kg

Testis Positive[9]

Increased
DNA

damage.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on

internationally recognized guidelines.
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Bacterial Reverse Mutation Assay (Ames Test) - OECD
471

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus
in various strains of Salmonella typhimurium.

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535,
TA1537, and E. coli WP2 uvrA or TA102.

Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in
mammals.

Procedure (Plate Incorporation Method):

o The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top
agar.

o The mixture is poured onto minimal glucose agar plates.
o Plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A substance is considered mutagenic if it causes a
reproducible, dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of
rodents.

e Animal Model: Typically mice or rats are used.

o Administration: The test substance is administered via an appropriate route (e.g., oral
gavage, intraperitoneal injection) at three or more dose levels.
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» Sample Collection: Bone marrow is collected from the femur at appropriate time intervals
after the last administration (usually 24 and 48 hours).

 Slide Preparation and Analysis:
o Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

o At least 2000 polychromatic erythrocytes (PCESs) per animal are scored for the presence
of micronuclei.

o The ratio of PCEs to normochromatic erythrocytes (NCESs) is also determined to assess
cytotoxicity.

o Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated
PCEs in treated animals compared to controls indicates a positive result.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from
various tissues.

» Animal Model and Dosing: Similar to the micronucleus test, rodents are treated with the test
substance.

o Tissue Collection and Cell Preparation: Tissues of interest (e.qg., liver, kidney, blood) are
collected, and a single-cell suspension is prepared.

e Procedure:
o Cells are embedded in a low-melting-point agarose on a microscope slide.

o The cells are lysed to remove membranes and proteins, leaving behind the DNA
(nucleoids).

o The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to
unwind the DNA.
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o Electrophoresis is performed, causing fragmented DNA to migrate away from the nucleus,
forming a "comet tail."

» Visualization and Analysis:
o The DNA is stained with a fluorescent dye.

o The comets are visualized using a fluorescence microscope, and the extent of DNA
damage is quantified using image analysis software. Common parameters include % Tail
DNA and Tail Moment.

o Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the
treated groups compared to the control group indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

Genotoxic agents can trigger complex cellular signaling pathways that are involved in DNA
damage detection, cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis
(programmed cell death).

DNA Damage Response Sighaling Pathway

A key pathway activated in response to DNA damage involves the ATM (Ataxia-Telangiectasia
Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade
of downstream proteins, including the tumor suppressor p53. Activated p53 can halt the cell
cycle to allow time for DNA repair or induce apoptosis if the damage is irreparable.
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Figure 1: Simplified DNA damage response pathway initiated by genotoxic agents.

General Experimental Workflow for Genotoxicity
Assessment

The assessment of a compound's genotoxicity typically follows a tiered approach, starting with
in vitro assays and progressing to in vivo studies if necessary.
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Figure 2: Tiered workflow for assessing the genotoxicity of a chemical compound.

Conclusion

The available data indicates that Disperse Violet 1 has shown some evidence of genotoxicity
in in vitro tests, but these findings were not confirmed in in vivo studies, leading the Scientific
Committee on Consumer Safety (SCCS) to conclude it has no in vivo genotoxic potential.[1]
However, the lack of publicly available quantitative data for Disperse Violet 1 makes a direct
and robust comparison with alternative dyes challenging.

In contrast, Disperse Red 1, Disperse Orange 1, and Disperse Red 13 have all demonstrated
positive results in both in vitro mutagenicity and clastogenicity assays. Furthermore, in vivo
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studies on Disperse Red 1 have confirmed its ability to induce chromosomal and primary DNA
damage in mice.[3][9]

For researchers and professionals in drug development, the choice of a dye should consider
this genotoxicity profile. While Disperse Violet 1 may appear to be a safer alternative based on
the current regulatory assessment, the conflicting in vitro data warrants a cautious approach.
The other disperse dyes included in this comparison show clearer evidence of genotoxic
activity and should be handled with appropriate safety measures. Further research providing
transparent, quantitative data for Disperse Violet 1 would be beneficial for a more definitive
risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ec.europa.eu [ec.europa.eu]

e 2. benchchem.com [benchchem.com]
» 3. researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]

e 5. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not
cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic
potential - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei
frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. researchgate.net [researchgate.net]

e 9. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells -
PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Genotoxicity Assessment of Disperse Violet 1: A
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/publication/327286000_In_Vivo_genotoxicity_of_a_commercial_CI_Disperse_Red_1_dye
https://pubmed.ncbi.nlm.nih.gov/25883024/
https://www.benchchem.com/product/b121737?utm_src=pdf-body
https://www.benchchem.com/product/b121737?utm_src=pdf-body
https://www.benchchem.com/product/b121737?utm_src=pdf-custom-synthesis
https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_028.pdf
https://www.benchchem.com/pdf/Evaluating_the_Genotoxicity_of_Disperse_Red_1_A_Comparative_Guide_for_Researchers.pdf
https://www.researchgate.net/publication/24427655_The_azo_dyes_Disperse_Red_1_and_Disperse_Orange_1_increase_the_micronuclei_frequencies_in_human_lymphocytes_and_in_HepG2_cells
https://www.researchgate.net/publication/51229018_The_azo_dye_Disperse_Orange_1_induces_DNA_damage_and_cytotoxic_effects_but_does_not_cause_ecotoxic_effects_in_Daphnia_similis_and_Vibrio_fischeri
https://pubmed.ncbi.nlm.nih.gov/21683525/
https://pubmed.ncbi.nlm.nih.gov/21683525/
https://pubmed.ncbi.nlm.nih.gov/21683525/
https://pubmed.ncbi.nlm.nih.gov/26247324/
https://pubmed.ncbi.nlm.nih.gov/26247324/
https://pubmed.ncbi.nlm.nih.gov/19442572/
https://pubmed.ncbi.nlm.nih.gov/19442572/
https://www.researchgate.net/publication/327286000_In_Vivo_genotoxicity_of_a_commercial_CI_Disperse_Red_1_dye
https://pubmed.ncbi.nlm.nih.gov/25883024/
https://pubmed.ncbi.nlm.nih.gov/25883024/
https://www.benchchem.com/product/b121737#genotoxicity-assessment-of-disperse-violet-1
https://www.benchchem.com/product/b121737#genotoxicity-assessment-of-disperse-violet-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b121737#genotoxicity-assessment-of-disperse-violet-
1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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